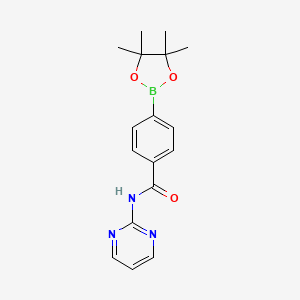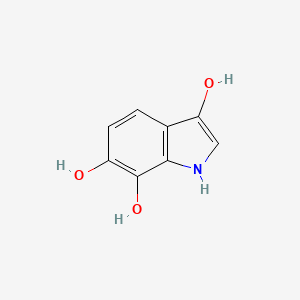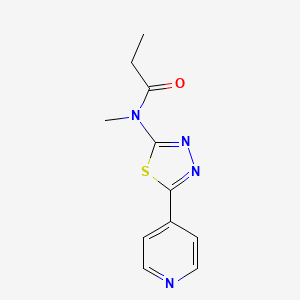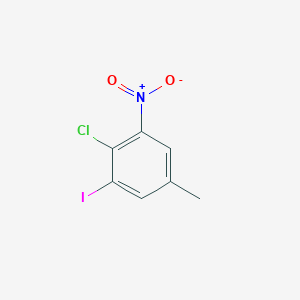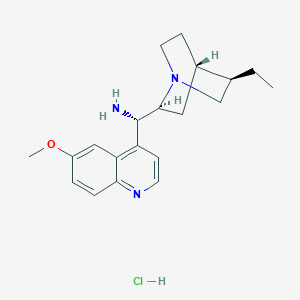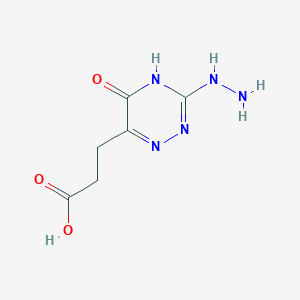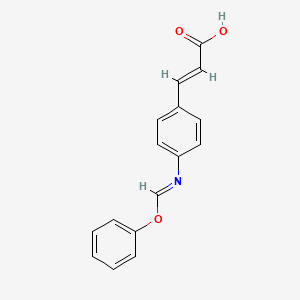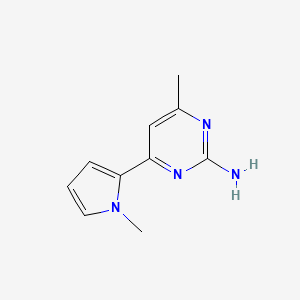
4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine typically involves the condensation of appropriate pyrimidine and pyrrole derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidines under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the pyrrole moiety can bind to proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-methylpyrrole: A related compound with a similar pyrrole structure.
1-Methyl-2-acetylpyrrole: Another similar compound with slight structural differences.
Uniqueness
4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
913322-68-6 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-6-(1-methylpyrrol-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(13-10(11)12-7)9-4-3-5-14(9)2/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
ZXAFKHNOPBDDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



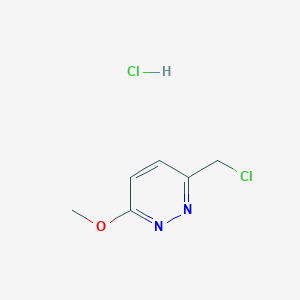
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
